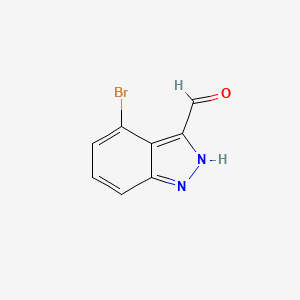

4-Bromo-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Bromo-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-76-6 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic system is featured in numerous FDA-approved drugs, including potent kinase inhibitors like Pazopanib and Axitinib, which have revolutionized cancer therapy.[1] Within the vast chemical space of indazole derivatives, 4-Bromo-1H-indazole-3-carbaldehyde emerges as a uniquely valuable and highly strategic building block.

This guide provides an in-depth technical overview of 4-Bromo-1H-indazole-3-carbaldehyde, consolidating its physicochemical properties, synthetic routes, and chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the rational design and synthesis of novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis, ensuring reproducibility and scalability.

Physicochemical Properties

4-Bromo-1H-indazole-3-carbaldehyde is typically a light yellow to brown solid at room temperature.[3] Its key identifying and physical properties are summarized in the table below. The presence of the bromine atom notably increases the molecule's lipophilicity, a factor that can be strategically utilized to modulate the pharmacokinetic properties of downstream drug candidates.[4]

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1H-indazole-3-carbaldehyde | N/A |

| CAS Number | 885521-76-6 | [5] |

| Molecular Formula | C₈H₅BrN₂O | [5] |

| Molecular Weight | 225.04 g/mol | [5] |

| Appearance | Light yellow to brown solid | [3] |

| Storage | Store at 0-8 °C | [3] |

Handling & Storage Insights: From field experience, while the compound is moderately stable, it is best stored under refrigerated conditions (0-8 °C) to minimize potential degradation over time, particularly the slow oxidation of the aldehyde moiety.[3] For use in solution, solubility is highest in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Spectroscopic Signature

The structural features of 4-Bromo-1H-indazole-3-carbaldehyde give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is characterized by key signals: a downfield singlet for the aldehyde proton (CHO) typically above δ 10.0 ppm, a broad singlet for the indazole N-H proton (which may be exchangeable with D₂O), and distinct aromatic protons whose splitting patterns and chemical shifts are influenced by the bromine substituent.

-

¹³C NMR: The carbon spectrum will prominently feature the aldehyde carbonyl carbon resonance (around δ 185-190 ppm) and aromatic carbons, with the carbon atom bearing the bromine (C4) showing a characteristic shift.

-

IR Spectroscopy: The infrared spectrum provides clear diagnostic peaks. A strong carbonyl (C=O) stretch from the aldehyde will be observed around 1660-1670 cm⁻¹. Additionally, a broad N-H stretch will be present in the region of 3200-3300 cm⁻¹.[6]

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[6] This transformation provides a robust and scalable route to the desired product.

Synthetic Workflow: Nitrosation of 4-Bromoindole

The conversion of 4-bromoindole to 4-Bromo-1H-indazole-3-carbaldehyde proceeds via an acid-catalyzed reaction with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂). This method is advantageous due to its mild conditions and high yields.[6]

Caption: Synthesis workflow for 4-Bromo-1H-indazole-3-carbaldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures for similar substrates.[6]

-

Reagent Preparation: In a flask cooled to 0 °C, slowly add a 2N aqueous HCl solution (7 equivalents) to a solution of sodium nitrite (NaNO₂) (8 equivalents) in deionized water. Allow the mixture to stir for 10 minutes to generate the nitrosating agent.

-

Reaction Setup: In a separate three-neck flask equipped with a dropping funnel and thermometer, dissolve 4-bromoindole (1 equivalent) in dimethylformamide (DMF).

-

Addition: Slowly add the freshly prepared nitrosating agent solution to the indole solution at 0 °C using the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to 50 °C may be required to drive the reaction to completion.[6]

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the pure 4-Bromo-1H-indazole-3-carbaldehyde.

Causality Note: The use of a slight excess of acid and sodium nitrite ensures the complete conversion of the starting indole. The slow, controlled addition is critical to manage the exothermic nature of the nitrosation reaction and prevent the formation of undesired side products.

Chemical Reactivity and Synthetic Utility

4-Bromo-1H-indazole-3-carbaldehyde is a trifunctional synthetic intermediate. Its value lies in the orthogonal reactivity of the aldehyde, the N-H of the indazole ring, and the C4-bromo substituent, allowing for sequential and selective functionalization.

Caption: Key reaction pathways for 4-Bromo-1H-indazole-3-carbaldehyde.

Reactions at the Aldehyde (C3-CHO)

The aldehyde group is a versatile handle for introducing a wide array of functional groups, crucial for probing structure-activity relationships (SAR).

-

Reductive Amination: This is one of the most powerful reactions for library synthesis, allowing the introduction of diverse amine side chains to build 3-(aminomethyl)indazole derivatives.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for interacting with biological targets or for further amide coupling reactions.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic reactions enable the formation of C-C bonds, converting the aldehyde into various vinyl-indazole derivatives.

Reactions at the Indazole Nitrogen (N1-H)

The acidic N-H proton can be readily substituted, which is often a critical step in modulating the physicochemical properties and target engagement of the final compound.

-

N-Alkylation/Arylation: Standard alkylation with alkyl halides or Mitsunobu reactions can install alkyl groups. More advanced Buchwald-Hartwig or Chan-Lam couplings can be used to introduce aryl or heteroaryl substituents at the N1 position.

Reactions at the Bromine (C4-Br): Cross-Coupling

The C4-bromo substituent is arguably the most strategic functional group for late-stage diversification. It is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[7]

-

Suzuki-Miyaura Coupling: This reaction is the workhorse for installing new aryl or heteroaryl fragments at the C4 position.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging coupling partners.[8]

-

Buchwald-Hartwig Amination: This allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C4 position.

-

Sonogashira Coupling: This provides access to 4-alkynylindazoles, which can be valuable pharmacophores or intermediates for further transformations.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The two nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

Derivatives of 4-Bromo-1H-indazole-3-carbaldehyde are instrumental in the synthesis of potent inhibitors for targets like p21-activated kinase 1 (PAK1), a key player in tumor progression.[10]

Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.

A general synthetic strategy to access such inhibitors often involves:

-

Reductive amination of the C3-aldehyde to install a key side chain.

-

N1-alkylation of the indazole ring to improve properties or fill a specific pocket.

-

Suzuki coupling at the C4-bromo position to introduce a large, often functionalized (hetero)aryl group that provides potency and selectivity.

This modular approach allows for the rapid generation of focused libraries to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

4-Bromo-1H-indazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its trifunctional nature provides medicinal chemists with a powerful tool for molecular diversification, enabling the synthesis of complex and highly functionalized molecules. The well-defined reactivity of its aldehyde, N-H, and bromo groups allows for a logical and controlled approach to building libraries of compounds aimed at challenging biological targets, particularly in the realm of kinase inhibition. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

- Faria, J. V., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry.

-

Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Ferreira, L. G., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available from: [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

- Yoshida, H., et al. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH.

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]

-

SpectraBase. 4-Bromo-1H-imidazole. Available from: [Link]

-

Sunway Pharm Ltd. 4-Bromo-1H-indazole-3-carbaldehyde. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- SAGE Publications Inc. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.

- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

-

National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

- The Royal Society of Chemistry.

- ChemicalBook. 4-BROMO-3-(1H)INDAZOLE CARBOXALDEHYDE.

- BenchChem. Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles.

-

Soret, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Cross-coupling reaction. Available from: [Link]

-

PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- ChemicalBook.

- Taylor & Francis. Indazole – Knowledge and References.

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available from: [Link]

- Sigma-Aldrich. 4-Bromo-1H-indazole 95.

- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-1H-indazole-3-carbaldehyde - CAS:885521-76-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde

Introduction: The Strategic Importance of 4-Bromo-1H-indazole-3-carbaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable capacity for interaction with a diverse range of biological targets.[1][2] As bioisosteres of indoles, indazoles possess a unique arrangement of nitrogen atoms that facilitate robust hydrogen bonding within the active sites of proteins, a feature that has been successfully exploited in the design of potent kinase inhibitors.[1][3] Consequently, the development of versatile synthetic routes to functionalized indazoles is of paramount importance to medicinal chemists.

Among the various substituted indazoles, 4-Bromo-1H-indazole-3-carbaldehyde stands out as a pivotal intermediate. The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling a plethora of subsequent chemical transformations. These include, but are not limited to, Wittig and Knoevenagel reactions for the introduction of carbon-carbon double bonds, and cyclization reactions to construct fused heterocyclic systems.[1] The bromine atom at the 4-position further enhances the synthetic utility of this molecule, providing a site for cross-coupling reactions to introduce additional molecular complexity. This technical guide provides an in-depth exploration of a robust and widely applicable method for the synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-bromo-1H-indazole, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: The Vilsmeier-Haack Formylation

The direct formylation of 4-bromo-1H-indazole at the 3-position can be effectively achieved via the Vilsmeier-Haack reaction. This venerable yet highly reliable reaction is a cornerstone of organic synthesis, enabling the introduction of a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5][6] The choice of the Vilsmeier-Haack reaction is predicated on several key advantages:

-

Mild Reaction Conditions: The reaction typically proceeds under gentle conditions, which is crucial for preserving the integrity of the indazole ring system and the bromo-substituent.

-

High Regioselectivity: For many heterocyclic systems, the Vilsmeier-Haack reaction exhibits a high degree of regioselectivity, favoring formylation at the most electron-rich position. In the case of 1H-indazoles, this is the 3-position.

-

Readily Available and Inexpensive Reagents: The reagents employed, primarily phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common laboratory chemicals, making this method cost-effective and scalable.

The Reaction Mechanism: A Stepwise Elucidation

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism.[4][7]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. This species is the key electrophile that will be attacked by the electron-rich indazole ring.

-

Electrophilic Aromatic Substitution: The 4-bromo-1H-indazole, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position of the indazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the reaction work-up furnishes the desired 4-Bromo-1H-indazole-3-carbaldehyde.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-bromo-1H-indazole using the Vilsmeier-Haack reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromo-1H-indazole | ≥95% | Sigma-Aldrich[8] |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate | Standard Supplier | |

| Ethyl Acetate | ACS Grade | Standard Supplier |

| Hexanes | ACS Grade | Standard Supplier |

Reaction Workflow Diagram

Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack formylation of 4-bromo-1H-indazole.

Detailed Procedure

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 4-bromo-1H-indazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate may form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Bromo-1H-indazole-3-carbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Characterization

The identity and purity of the synthesized 4-Bromo-1H-indazole-3-carbaldehyde should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can decompose the Vilsmeier reagent.

-

The quenching and neutralization steps are exothermic and should be performed with caution.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-bromo-1H-indazole. This protocol, grounded in established chemical principles, offers a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The versatility of the aldehyde and bromo functionalities in the product opens up a wide array of possibilities for the synthesis of complex, biologically active molecules, underscoring the importance of this synthetic transformation in the field of drug discovery and development.

References

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023, September 5). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved January 17, 2026, from [Link]

-

4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).

-

Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (2018, April 9). Retrieved January 17, 2026, from [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9). Retrieved January 17, 2026, from [Link]

-

Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry. As a derivative of the indazole scaffold, a known bioisostere of indole, this molecule serves as a key intermediate in the synthesis of a diverse range of bioactive compounds, particularly kinase inhibitors for oncological applications.[1][2] The strategic placement of the bromine atom at the 4-position and the carbaldehyde group at the 3-position provides two reactive handles for further molecular elaboration, making a thorough understanding of its structural and conformational properties essential for rational drug design. This guide provides a detailed examination of the molecular architecture, conformational preferences, and spectroscopic signature of 4-Bromo-1H-indazole-3-carbaldehyde, grounded in experimental data from closely related analogues and established chemical principles.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[3] Its ability to form critical hydrogen bonds via its two nitrogen atoms allows it to interact effectively with the hydrophobic pockets of proteins, mimicking the binding of the natural indole nucleus. The functionalization of the indazole core, particularly at the 3-position, has led to the development of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] 1H-indazole-3-carbaldehydes are crucial intermediates, as the aldehyde functionality is readily converted into a vast array of other chemical groups, enabling the exploration of extensive chemical space.[1] The 4-bromo substitution on this scaffold further enhances its utility, providing a site for cross-coupling reactions to introduce additional complexity and modulate physicochemical properties.

Molecular Structure and Spectroscopic Characterization

While a specific single-crystal X-ray diffraction study for 4-Bromo-1H-indazole-3-carbaldehyde is not publicly available, the fundamental geometry can be reliably inferred from the structures of related bromo-indazole derivatives.[4] The core indazole ring system is expected to be nearly planar, a characteristic confirmed by the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, where the dihedral angle between the fused pyrazole and benzene rings is a mere 2.36(5)°.[4] This planarity is a key feature, influencing how the molecule presents its functional groups for intermolecular interactions.

Spectroscopic Data

Detailed spectroscopic data for the 4-bromo isomer is not extensively published. However, the 1H NMR, 13C NMR, and IR spectral data for the closely related 5-bromo and 6-bromo isomers provide a robust template for predicting the spectral characteristics of 4-Bromo-1H-indazole-3-carbaldehyde.[1]

Table 1: Representative Spectroscopic Data of Bromo-1H-indazole-3-carbaldehyde Isomers

| Parameter | 5-Bromo-1H-indazole-3-carbaldehyde [1] | 6-Bromo-1H-indazole-3-carbaldehyde [1] | Predicted for 4-Bromo-1H-indazole-3-carbaldehyde |

| ¹H NMR (DMSO-d₆) | δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J=1.5 Hz, 1H, H4), 7.71 (d, J=8.8 Hz, 1H, H7), 7.63 (dd, J=8.8, 1.5 Hz, 1H, H6) | δ 10.49 (br s, 1H, NH), 10.26 (s, 1H, CHO), 8.20 (dd, J=8.5, 0.5 Hz, 1H, H7), 7.76 (dd, J=1.5, 0.5 Hz, 1H, H5), 7.49 (dd, J=8.5, 1.5 Hz, 1H, H6) | δ ~14.0-14.5 (br s, 1H, NH), ~10.2 (s, 1H, CHO), Aromatic protons (3H) exhibiting distinct splitting patterns due to the 4-bromo substitution. |

| ¹³C NMR (DMSO-d₆) | δ 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 | δ 187.4, 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 | δ ~187 (CHO), ~140-145 (C3, C7a), ~110-130 (Aromatic C), C-Br signal. |

| IR (neat, cm⁻¹) | 3213, 2924, 1663, 1455, 1344, 1103, 922, 798 | 3342, 2980, 1671, 1597, 1480, 1281, 1196, 1064 | ~3200-3400 (N-H stretch), ~1670 (C=O stretch), Aromatic C=C stretches, C-Br stretch. |

| Mass Spec (HRMS) | ESI(-) m/z [M-H]⁻: 222.9507 | ESI(-) m/z [M-H]⁻: 222.9498 | ESI(-) m/z [M-H]⁻ calculated for C₈H₄BrN₂O: 222.9507 |

-

¹H NMR: The spectrum is characterized by a downfield singlet for the aldehyde proton (~10.2 ppm) and a broad singlet for the N-H proton of the indazole ring (>14 ppm). The three aromatic protons will show a distinct splitting pattern determined by the position of the bromine atom.

-

¹³C NMR: The aldehyde carbon appears significantly downfield (~187 ppm). The spectrum will also show signals for the eight carbons of the bromo-indazole core, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch around 1670 cm⁻¹ and a broad N-H stretching band in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₅BrN₂O, with the characteristic isotopic pattern of a single bromine atom being readily apparent.

Conformational Analysis

The conformation of 4-Bromo-1H-indazole-3-carbaldehyde is primarily determined by the orientation of the carbaldehyde group relative to the planar indazole ring.

Caption: Conformational isomerism and key intermolecular forces.

Rotation around the single bond connecting the carbaldehyde group to the C3 position of the indazole ring gives rise to two principal planar conformers: s-trans (or anti) and s-cis (or syn).

-

s-trans (anti) Conformer: In this arrangement, the aldehyde oxygen atom is directed away from the N2 atom of the pyrazole ring. This conformation is generally considered to be the more stable of the two. The primary reason is the minimization of steric hindrance and electrostatic repulsion between the lone pair of electrons on the N2 atom and the electronegative oxygen atom of the carbonyl group.

-

s-cis (syn) Conformer: Here, the aldehyde oxygen is positioned towards the N2 atom. This arrangement introduces unfavorable steric and electronic interactions, rendering it less energetically favorable than the s-trans conformer.

In the solid state, the molecular conformation will be influenced by crystal packing forces. Based on related structures, strong intermolecular hydrogen bonds are expected, particularly between the N-H of one molecule and the carbonyl oxygen of another, leading to the formation of dimers or extended chains.[4] Furthermore, π–π stacking interactions between the planar indazole rings are likely to play a significant role in the overall crystal architecture.[4]

Synthesis and Reactivity

1H-indazole-3-carbaldehydes are accessible through various synthetic routes. A highly efficient and general method involves the nitrosation of the corresponding indole precursor.[1][2] This transformation proceeds via an acid-catalyzed reaction of the indole with a nitrosating agent, such as sodium nitrite, which triggers a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde.[1]

Experimental Protocol: Synthesis via Indole Nitrosation

The following protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-carbaldehydes and is expected to be effective for the 4-bromo isomer.[1][5]

Caption: Synthetic workflow for 4-Bromo-1H-indazole-3-carbaldehyde.

Step-by-Step Methodology:

-

Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), a solution of sodium nitrite (NaNO₂, ~8 equivalents) in deionized water is prepared and cooled to 0°C. To this, dimethylformamide (DMF) is added, followed by the slow, dropwise addition of 2N aqueous hydrochloric acid (HCl, ~2.7 equivalents), maintaining the temperature at 0°C. The mixture is stirred for 10 minutes.

-

Indole Addition: A solution of 4-bromoindole (1 equivalent) in DMF is prepared separately. This solution is added to the nitrosating mixture at 0°C over a period of 2 hours using a syringe pump. This slow, reverse addition is critical to minimize the formation of dimeric side products.[2][5]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For some substrates, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[1]

-

Work-up and Extraction: Upon completion, the reaction mixture is diluted with water and extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes, to afford the pure 4-Bromo-1H-indazole-3-carbaldehyde.

This robust procedure allows for the efficient conversion of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carbaldehydes in high yields.[1][2]

Conclusion

4-Bromo-1H-indazole-3-carbaldehyde is a molecule of high strategic value in medicinal chemistry. Its structure is defined by a planar bicyclic core, with the conformational preference of the key aldehyde group favoring an s-trans orientation to minimize steric and electronic repulsion. While specific experimental structural data remains elusive, a comprehensive understanding can be constructed from high-quality data on its isomers and related compounds. The well-established synthetic route from 4-bromoindole provides reliable access to this versatile intermediate. For drug development professionals, this deep understanding of the molecule's structural and electronic properties is fundamental for designing next-generation therapeutics that leverage the privileged indazole scaffold.

References

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Naveen, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]

-

Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. ResearchGate. Available at: [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]

-

Guesmi, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

-

Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821-12828. Available at: [Link]

-

Tantak, M. P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2646. Available at: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChemLite. 1-acetyl-4-bromo-1h-indazole. Available at: [Link]

-

Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

-

Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

PubChemLite. 4-bromo-1h-indole-3-carbaldehyde. Available at: [Link]

-

PubChem. 2-Bromo-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Edfeldt, F., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34, 253-267. Available at: [Link]

-

Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

Al-Jasser, F., & Al-Ghamdi, H. (2020). Towards breaking the curse of dimensionality in computational methods for the conformational analysis of molecules. BMC Bioinformatics, 21(1), 1-17. Available at: [Link]

-

Chayets, A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7806. Available at: [Link]

-

Ullah, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. Available at: [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

The Aldehyde Group in 4-Bromo-1H-indazole-3-carbaldehyde: A Hub of Reactive Potential for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Bromo-1H-indazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a bromine atom and an aldehyde group on the indazole scaffold provides a rich platform for the synthesis of diverse molecular architectures. This guide delves into the reactivity of the aldehyde functionality, providing a comprehensive overview of its synthetic transformations. We will explore the electronic effects governing its reactivity and provide detailed, field-proven protocols for key reactions, including condensations, olefinations, redox manipulations, and imine formations. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole derivatives are prominent pharmacophores in modern drug discovery, recognized for their ability to act as bioisosteres of indoles.[1] The presence of two nitrogen atoms in the indazole ring system allows for the formation of strong hydrogen bonds within the active sites of biological targets.[1] This has led to the development of several successful drugs, such as the kinase inhibitors axitinib and pazopanib.[2] The introduction of a carbaldehyde group at the 3-position of the indazole ring opens up a vast landscape of chemical transformations, making these compounds valuable intermediates for the synthesis of polyfunctionalized 3-substituted indazoles.[2]

This guide focuses specifically on 4-Bromo-1H-indazole-3-carbaldehyde, a molecule that combines the reactive potential of an aromatic aldehyde with the unique electronic properties of the bromo-indazole core. The bromine atom not only serves as a handle for further functionalization via cross-coupling reactions but also modulates the electron density of the ring system, thereby influencing the reactivity of the aldehyde group.

Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde

The most common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indoles in a mildly acidic environment.[2] This transformation proceeds via a multi-step pathway involving nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole ring.[2] While a specific protocol for the 4-bromo isomer is not extensively detailed in the literature, a general and optimized procedure for bromo-substituted indoles provides a reliable pathway.[2]

Proposed Synthetic Protocol

This protocol is adapted from the successful synthesis of 5-bromo- and 6-bromo-1H-indazole-3-carboxaldehydes.[2]

Reaction Scheme:

Caption: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde.

Materials:

-

4-Bromo-1H-indole

-

Sodium nitrite (NaNO₂)

-

2 N Hydrochloric acid (HCl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.

-

Slowly add 2 N aqueous HCl (2.7 mmol) to the stirred NaNO₂ solution at 0 °C. Stir the resulting mixture for 10 minutes at this temperature.

-

Addition of the Indole: In a separate flask, dissolve 4-bromo-1H-indole (1.0 mmol) in DMF (3 mL).

-

Using a syringe pump, add the solution of 4-bromo-1H-indole to the nitrosating mixture over a period of 2 hours at 0 °C. The slow addition is crucial to minimize the formation of dimeric side products.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50 °C) may be required.[2]

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 4-Bromo-1H-indazole-3-carbaldehyde.

Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde group at the C3 position of 4-Bromo-1H-indazole-3-carbaldehyde is the focal point of its reactivity, serving as an electrophilic center for a wide array of nucleophilic additions and condensation reactions. The electron-withdrawing nature of both the indazole ring and the 4-bromo substituent enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Electronic Influence of the 4-Bromo Substituent

The bromine atom at the 4-position exerts a dual electronic effect on the indazole ring:

-

-I (Inductive) Effect: As an electronegative atom, bromine withdraws electron density through the sigma bond network, deactivating the aromatic ring towards electrophilic substitution but increasing the electrophilicity of the aldehyde.

-

+M (Mesomeric) Effect: The lone pairs on the bromine atom can be delocalized into the aromatic system, partially counteracting the inductive effect.

For bromine, the inductive effect generally outweighs the mesomeric effect. The Hammett constant (σp) for bromine is +0.23, indicating its overall electron-withdrawing character.[3] This net electron withdrawal by the 4-bromo substituent, coupled with the inherent electron-withdrawing nature of the pyrazole portion of the indazole ring, renders the aldehyde carbon significantly more electrophilic compared to a simple benzaldehyde.

Caption: Electronic influence of the 4-bromo substituent.

Key Synthetic Transformations

The enhanced electrophilicity of the aldehyde group in 4-Bromo-1H-indazole-3-carbaldehyde makes it an excellent substrate for a variety of classical and modern organic reactions.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[4] This reaction with 4-Bromo-1H-indazole-3-carbaldehyde provides access to a wide range of α,β-unsaturated derivatives, which are valuable intermediates in their own right.

Reaction Scheme:

Caption: Knoevenagel condensation workflow.

Experimental Protocol (General):

-

In a round-bottom flask, dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. If not, cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality: The choice of a weak base like piperidine is crucial to catalyze the deprotonation of the active methylene compound without promoting self-condensation or other side reactions. The reaction is typically driven to completion by the formation of the stable, conjugated product.

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and phosphorus ylides.[1] This reaction allows for the precise installation of a double bond with control over stereochemistry, providing access to a diverse range of vinyl-substituted indazoles.

Experimental Protocol (General):

-

Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 mmol), dropwise. Stir the resulting mixture at room temperature for 1-2 hours to generate the phosphorus ylide.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-Bromo-1H-indazole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of anhydrous conditions is critical for the formation and stability of the highly reactive phosphorus ylide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.

The aldehyde group can be readily reduced to a primary alcohol, (4-Bromo-1H-indazol-3-yl)methanol, a valuable intermediate for further functionalization, such as etherification or esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5]

Experimental Protocol:

-

Dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 mmol) in a suitable solvent, such as methanol or ethanol (10 mL), in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water (5 mL).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

-

Purify by recrystallization or column chromatography if necessary.

Causality: Sodium borohydride is a chemoselective reagent that will reduce aldehydes and ketones but typically not esters, amides, or carboxylic acids, making it ideal for this transformation in the presence of other functional groups.[5] The reaction is performed in a protic solvent which also serves to protonate the resulting alkoxide.

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-1H-indazole-3-carboxylic acid, which can participate in amide bond formation and other reactions. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A milder and often preferred method is the Pinnick oxidation.

Experimental Protocol (Pinnick Oxidation):

-

In a flask, dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5.0 mmol).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).

-

Add the aqueous solution of sodium chlorite and buffer to the stirred solution of the aldehyde at room temperature.

-

Stir the biphasic mixture vigorously for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purify by recrystallization from a suitable solvent system.

Causality: The Pinnick oxidation is highly selective for aldehydes and is performed under mild conditions, making it compatible with a wide range of functional groups. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct.

The reaction of 4-Bromo-1H-indazole-3-carbaldehyde with primary amines yields Schiff bases (imines), which are important intermediates for the synthesis of various nitrogen-containing heterocycles and can also exhibit biological activity themselves.[6]

Experimental Protocol:

-

Dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 mmol) and the desired primary amine (1.0 mmol) in a suitable solvent, such as ethanol or methanol (10 mL).

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature or with gentle reflux for several hours. The progress of the reaction can often be observed by the formation of a precipitate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated Schiff base by filtration, wash with a small amount of cold solvent, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality: The reaction is typically acid-catalyzed to facilitate the dehydration step. The removal of water, either by azeotropic distillation or by the use of a dehydrating agent, can drive the equilibrium towards the formation of the imine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 |

| 4-Bromo-1H-indazole-3-carbaldehyde | C₈H₅BrN₂O | 225.04 |

Conclusion

The aldehyde group in 4-Bromo-1H-indazole-3-carbaldehyde is a highly versatile and reactive functional group that provides a gateway to a vast array of molecular structures. Its enhanced electrophilicity, a consequence of the electronic effects of the indazole ring and the 4-bromo substituent, facilitates a wide range of synthetic transformations. The protocols outlined in this guide for Knoevenagel condensation, Wittig reaction, reduction, oxidation, and Schiff base formation represent a robust toolkit for the synthesis of novel indazole-based compounds. A thorough understanding of the principles behind these reactions, coupled with the practical guidance provided, will empower researchers in the field of drug discovery to fully exploit the synthetic potential of this valuable building block.

References

- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.

- Johnson, J. R. (2011).

- Siddiqui, Z. N., & Khan, S. A. (2012). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(8), 2469.

- O'Neil, G. W., & Phillips, A. J. (2010). The Wittig Reaction. In Organic Reactions (pp. 1-54). John Wiley & Sons, Inc.

- Werner, T., & O'Brien, A. G. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry–A European Journal, 19(45), 15136-15147.

- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

- Shiri, M. (2012). Indazoles in medicinal chemistry: a review. European journal of medicinal chemistry, 50, 1-20.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22352548, 4-bromo-1H-indazole. Retrieved from [Link].

- da Silva, J. F., et al. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline and its potentiometric studies with Cu. Letters in Applied NanoBioScience, 9(3), 1223-1232.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]

- Somashekarappa, K., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

- Asiri, A. M., & Khan, S. A. (2011). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Journal of Saudi Chemical Society, 15(3), 229-234.

-

Reagent Guide. (n.d.). Sodium Borohydride (NaBH4). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profile of 4-Bromo-1H-indazole-3-carbaldehyde

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-1H-indazole-3-carbaldehyde, a key heterocyclic intermediate in modern medicinal chemistry. Recognizing the frequent challenge of handling novel or sparsely documented compounds, this document moves beyond a simple data sheet. It establishes a framework for predicting and experimentally verifying solubility based on first principles of physical organic chemistry. We present a detailed, validated protocol for qualitative and semi-quantitative solubility assessment, interpret the predicted solubility across a spectrum of common organic solvents, and provide the necessary safety and handling protocols. This guide is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this compound's behavior to facilitate reaction optimization, purification, and formulation development.

Section 2: The Strategic Importance of 4-Bromo-1H-indazole-3-carbaldehyde in Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, prized for its ability to form critical hydrogen bond interactions within the active sites of proteins.[1] As bioisosteres of indoles, indazole derivatives have led to the discovery of numerous marketed drugs, particularly potent kinase inhibitors used in oncology.[1] Compounds such as Axitinib and Pazopanib feature a 3-substituted indazole core, underscoring the therapeutic relevance of this motif.

4-Bromo-1H-indazole-3-carbaldehyde serves as a crucial and versatile building block for accessing these complex 3-substituted indazoles. The aldehyde functional group is a synthetic linchpin, readily converted into a vast array of other functionalities, while the bromine atom provides a handle for cross-coupling reactions, enabling further diversification of the molecule. Its strategic importance is highlighted in various research programs focused on developing novel anti-inflammatory and anti-cancer agents.[2] A thorough understanding of its solubility is, therefore, the first critical step in its successful utilization in any synthetic campaign.

Section 3: Physicochemical Characterization and Its Impact on Solubility

As of the date of this guide, a comprehensive public database entry for 4-Bromo-1H-indazole-3-carbaldehyde is not available. Therefore, its key physicochemical properties are calculated or estimated based on its structure and data from closely related analogues, a common practice in preclinical research.

-

Molecular Formula: C₈H₅BrN₂O

-

Molecular Weight: 225.05 g/mol (Calculated)

-

Structure: (A proper image would be rendered here in a real document)

-

Predicted Lipophilicity (XLogP3): ~2.3 (Estimated). This value is derived by comparing the parent 4-Bromo-1H-indazole (XLogP3 = 2.2)[3] with 1H-Indazole-3-carbaldehyde (XLogP3 = 1.3).[4] The bromine atom significantly increases lipophilicity, suggesting the compound will have limited aqueous solubility but favorable solubility in moderately polar to non-polar organic solvents.

-

Predicted Melting Point: >165 °C (Estimated). The parent compound, 4-Bromo-1H-indazole, has a melting point of 160-165 °C. The addition of the polar carbaldehyde group, which can participate in dipole-dipole interactions and hydrogen bonding, is expected to increase crystal lattice energy and raise the melting point.

-

Key Structural Features Influencing Solubility:

-

Indazole N-H Group: Acts as a hydrogen bond donor.

-

Aldehyde Carbonyl Group: Acts as a hydrogen bond acceptor.

-

Aromatic System & Bromine: Contribute to the molecule's lipophilic (non-polar) character and potential for π-stacking interactions.

-

Section 4: Core Principles of Organic Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which can be broken down into more specific interactions.[5]

-

Polarity: Polar solvents (e.g., water, methanol) effectively dissolve polar solutes by forming strong dipole-dipole or hydrogen bonding interactions. Non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes via weaker van der Waals forces.

-

Hydrogen Bonding: The presence of hydrogen bond donors (like the indazole N-H) and acceptors (the aldehyde oxygen and pyrazole nitrogen) on 4-Bromo-1H-indazole-3-carbaldehyde suggests that solvents capable of hydrogen bonding (protic solvents like alcohols) will be effective.

-

Acid-Base Chemistry: The weakly acidic N-H proton on the indazole ring can be deprotonated by a strong base. Similarly, while not strongly basic, the pyrazole nitrogen atoms can be protonated by a strong acid. This chemical reactivity can be exploited to dissolve the compound in aqueous acid or base, a principle used in qualitative analysis.

The interplay of these factors for 4-Bromo-1H-indazole-3-carbaldehyde is visualized below.

Caption: Intermolecular forces governing solubility.

Section 5: A Validated Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the qualitative solubility of 4-Bromo-1H-indazole-3-carbaldehyde. The methodology is designed to be self-validating and provides a clear classification of solubility.

Materials & Equipment:

-

4-Bromo-1H-indazole-3-carbaldehyde

-

Calibrated analytical balance (±0.1 mg)

-

Vortex mixer

-

Small test tubes (e.g., 13x100 mm) or 1.5 mL vials

-

Graduated pipettes or micropipettes

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane.

Protocol Workflow Diagram:

Caption: Experimental workflow for solubility classification.

Step-by-Step Procedure:

-

Preparation: Accurately weigh approximately 5.0 mg of 4-Bromo-1H-indazole-3-carbaldehyde into a clean, dry test tube or vial. Record the exact mass.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds. A consistent mixing time is crucial for reproducibility.

-

Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: The majority of the solid has dissolved, but some fine particles or a slight cloudiness remains.

-

Insoluble: The bulk of the solid remains undissolved.

-

-

Systematic Testing: Perform the test sequentially as outlined in the workflow diagram.

-

Rationale for Aqueous Tests: Testing in water, acid, and base first provides crucial information about the presence of polar or ionizable functional groups.[6][7] Solubility in 5% HCl indicates a basic functional group (like an amine), while solubility in 5% NaOH indicates an acidic functional group.[6][7] The indazole N-H is weakly acidic and may show increased solubility in a strong base.

-

-

Documentation: Record all observations meticulously in a laboratory notebook. For a more quantitative measure, if the compound dissolves, more solute can be added incrementally until saturation is reached.

Section 6: Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical principles discussed, the following solubility profile is predicted for 4-Bromo-1H-indazole-3-carbaldehyde at ambient temperature (~20-25°C).

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | High lipophilicity (XLogP ~2.3) and strong crystal lattice energy overcome favorable H-bonding interactions. |

| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can act as both H-bond donor and acceptor, but the large non-polar region limits high solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | Strong H-bond acceptor and large dipole moment effectively solvate the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | Similar to DMSO, a strong H-bond acceptor that can disrupt the solute's crystal lattice. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Less polar than DMSO/DMF, less effective at solvating the polar functional groups. |

| Acetone | Polar Aprotic | Sparingly Soluble | Moderate polarity allows for some interaction, but likely insufficient to achieve high solubility. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly Soluble | Balanced polarity, but not a strong enough H-bond acceptor for high solubility. |

| Dichloromethane (DCM) | Moderately Polar | Slightly Soluble | Can interact via dipole forces but lacks H-bonding capability. |

| Tetrahydrofuran (THF) | Moderately Polar | Slightly to Sparingly Soluble | Ethereal oxygen is a weak H-bond acceptor. |

| Toluene | Non-Polar | Insoluble | Lacks the polarity and H-bonding ability to overcome solute-solute interactions. |

| Hexane | Non-Polar | Insoluble | Only weak van der Waals forces are present, which are insufficient to dissolve the polar, crystalline solid. |

Section 7: Interpretation of Solubility Data

The predicted solubility profile is characteristic of a moderately polar, crystalline organic compound with both hydrogen-bonding and significant lipophilic character.

-

High Solubility in Polar Aprotic Solvents: The predicted high solubility in DMSO and DMF is a key finding for researchers. These solvents are excellent choices for preparing stock solutions for biological screening or for use as reaction media where high concentrations are required. Their ability to accept hydrogen bonds while having a large dipole moment is ideal for solvating a molecule like this.

-

Limited Solubility in Alcohols: The moderate solubility in methanol and ethanol highlights the balance of competing factors. While these solvents can hydrogen bond, their own self-association (solvent-solvent hydrogen bonding) is strong, and the lipophilic portion of the indazole hinders complete solvation.

-

Insolubility in Non-Polar Solvents: The predicted insolubility in hexane and toluene is expected and useful for practical applications. For instance, these solvents could be used as anti-solvents for crystallization or for washing solid material to remove non-polar impurities.

Section 8: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Bromo-1H-indazole-3-carbaldehyde is not widely available, data from analogous structures (e.g., 4-Bromo-1H-indazole, other bromo-indazole derivatives) dictates a cautious approach.

Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Weighing: Weigh the solid in a contained manner (e.g., on a weigh boat within the fume hood) to minimize dust generation.

-

Spill Response: In case of a spill, avoid raising dust. Gently cover with an inert absorbent material (e.g., vermiculite), and sweep into a labeled hazardous waste container.

Disposal:

-

Dispose of all waste material (unused compound, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain.

Section 9: Conclusion

4-Bromo-1H-indazole-3-carbaldehyde is a compound of significant synthetic value, and this guide provides the foundational knowledge for its effective use. Its solubility is dominated by its crystalline nature and the presence of both polar, hydrogen-bonding groups and a lipophilic aromatic core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in alcohols, and largely insoluble in water and non-polar hydrocarbons. The provided experimental protocol offers a reliable method for verifying these predictions and for characterizing the solubility of other novel intermediates. By integrating theoretical principles with practical, validated methods, researchers can confidently handle and utilize this important building block in their drug discovery and development endeavors.

Section 10: References

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved January 17, 2026, from

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved January 17, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 17, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 17, 2026, from

-

PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved January 17, 2026, from

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Alchem Pharmtech. (n.d.). CAS 186407-74-9 | 4-BROMO-1H-INDAZOLE. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 5235-10-9|1H-Indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 4-BROMO-3-(1H)INDAZOLE CARBOXALDEHYDE CAS#: [chemicalbook.com]

The Strategic Versatility of 4-Bromo-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this esteemed class of heterocycles, 4-Bromo-1H-indazole-3-carbaldehyde emerges as a particularly strategic starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a reactive aldehyde at the 3-position and a bromine atom on the benzene ring, offers a versatile platform for molecular elaboration and the exploration of diverse chemical space. This technical guide provides a comprehensive overview of the potential applications of 4-Bromo-1H-indazole-3-carbaldehyde in medicinal chemistry, with a focus on its utility in the development of antibacterial agents targeting the FtsZ protein, and its broader potential as a scaffold for kinase inhibitors and other therapeutic modalities. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in their drug discovery endeavors.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazole-containing derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties.[2][3] The bicyclic structure, composed of a fused pyrazole and benzene ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.[3] Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its significance in oncology.[4] The aldehyde functionality at the 3-position of the indazole ring is a key synthetic handle, enabling a variety of chemical transformations to build molecular complexity and modulate biological activity.[4]

Synthesis of the 4-Bromo-1H-indazole-3-carbaldehyde Building Block

The reliable and scalable synthesis of 4-Bromo-1H-indazole-3-carbaldehyde is a prerequisite for its utilization in drug discovery programs. A common and effective method involves the nitrosation of the corresponding 4-bromo-1H-indole. This transformation proceeds under mild acidic conditions and offers a direct route to the desired indazole-3-carbaldehyde.

Experimental Protocol: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-Bromo-1H-indole